5-Methyl-2-(o-tolyl)-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
5-methyl-2-(2-methylphenyl)-1H-imidazole |
InChI |
InChI=1S/C11H12N2/c1-8-5-3-4-6-10(8)11-12-7-9(2)13-11/h3-7H,1-2H3,(H,12,13) |
InChI Key |
KLTMROICNAWLMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(N2)C |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 5 Methyl 2 O Tolyl 1h Imidazole
Classical and Conventional Synthetic Pathways for Imidazole (B134444) Derivatives
Traditional methods for imidazole synthesis, while foundational, often face limitations such as harsh reaction conditions and low yields. researchgate.net However, their principles have been adapted and modified for the synthesis of specifically substituted imidazoles like 5-Methyl-2-(o-tolyl)-1H-imidazole.
Adaptations of Debus-Radziszewski Synthesis for Substituted Imidazoles
The Debus-Radziszewski synthesis is a multicomponent reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org This method is a cornerstone of imidazole synthesis and has been adapted for the preparation of various substituted imidazoles. wikipedia.orgirjmets.com The general reaction involves the condensation of these three components, often in an alcoholic solvent. scribd.com
For the synthesis of this compound, the Debus-Radziszewski reaction would theoretically involve the condensation of 2-methylglyoxal, o-tolualdehyde, and ammonia. The 2-methylglyoxal would provide the C4-C5 backbone with the methyl group at the eventual C5 position, o-tolualdehyde would furnish the C2 carbon and the o-tolyl substituent, and ammonia would supply the two nitrogen atoms of the imidazole ring.
However, the classical Debus-Radziszewski synthesis is often plagued by poor yields and the formation of side products. scribd.comijprajournal.com To address these issues, various modifications have been developed, including the use of catalysts and alternative reaction conditions to improve yields and reduce reaction times. ijprajournal.com
Radziszewski Reaction Modifications for this compound Synthesis
The Radziszewski reaction, which is closely related to and often used interchangeably with the Debus-Radziszewski synthesis, specifically refers to the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. scribd.com Modifications to this reaction have been a key area of research to enhance its efficiency and applicability. ijprajournal.com
For the specific synthesis of this compound, modifications could include the use of a Lewis acid or a solid-supported catalyst to drive the reaction towards the desired product. For instance, the use of catalysts like silicotungstic acid has been shown to significantly improve the yields of trisubstituted imidazoles under reflux conditions. ijprajournal.com Microwave-assisted synthesis under solvent-free conditions has also emerged as a powerful technique, offering excellent yields and shorter reaction times. ijprajournal.com
The following table outlines a hypothetical modified Radziszewski reaction for the synthesis of this compound:
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |
| 2-Methylglyoxal | o-Tolualdehyde | Ammonium (B1175870) Acetate (B1210297) | Microwave irradiation, solvent-free | This compound |
Wallach Synthesis and its Applicability to Tolyl-Substituted Imidazoles
The Wallach synthesis provides an alternative route to imidazole derivatives, typically starting from N,N'-dialkyloxamides treated with phosphorus pentachloride. jetir.orgrsc.org This reaction proceeds through a chlorinated intermediate, which is then reduced to form the imidazole ring. jetir.org
While the classical Wallach synthesis is not directly applicable to the synthesis of this compound due to the specific substitution pattern required, the underlying principles of forming the imidazole ring through cyclization of an appropriately substituted precursor can be considered. A hypothetical adaptation might involve the synthesis of a precursor molecule containing the tolyl and methyl groups in the correct positions, which could then be cyclized to form the desired imidazole. However, this would likely be a more complex and less direct route compared to multicomponent strategies.
Modern and Sustainable Synthetic Approaches for this compound
Contemporary synthetic chemistry emphasizes the development of sustainable and efficient methodologies. Multicomponent reactions (MCRs) are at the forefront of this movement, offering atom economy, reduced waste, and operational simplicity. acs.org
Multicomponent Reactions (MCRs) for Imidazole Ring Construction
MCRs are powerful tools for the synthesis of complex molecules like substituted imidazoles in a single step from three or more starting materials. acs.orgorganic-chemistry.org These reactions are highly convergent and often lead to the formation of diverse molecular scaffolds. acs.org
For the synthesis of this compound, a one-pot, three-component approach is highly desirable. This would likely involve the reaction of an α-dicarbonyl compound, an aldehyde, and an ammonia source, echoing the principles of the Debus-Radziszewski synthesis but often under milder and more efficient conditions facilitated by modern catalysts. ijprajournal.com
Groebke-Blackburn-Bienaymé (GBB) Synthesis Analogues
The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent isocyanide-based multicomponent reaction used to synthesize fused imidazoles, specifically imidazo[1,2-a]heterocycles. researchgate.netbeilstein-journals.org The reaction involves an amidine, an aldehyde, and an isocyanide. beilstein-journals.org While the direct product of the GBB reaction is a fused imidazole, its principles can be adapted to the synthesis of non-fused, highly substituted imidazoles.
An analogous MCR for this compound could potentially involve the reaction of an amidine, an aldehyde, and a third component that provides the C4-C5 fragment of the imidazole ring. Research in this area is ongoing, with the goal of expanding the scope of MCRs to access a wider variety of imidazole substitution patterns. nih.gov The development of novel MCRs continues to be a vibrant area of research, with new catalytic systems and reaction pathways being discovered that could be applied to the synthesis of the target molecule. organic-chemistry.org
The following table summarizes the potential starting materials for a GBB-analogue synthesis of this compound:
| Component 1 | Component 2 | Component 3 | Potential Product |
| o-Toluamidine | A C2 synthon | A C2 synthon with a methyl group | This compound |
One-Pot Solvent-Free Synthetic Protocols
One-pot, multi-component reactions conducted under solvent-free conditions represent a significant advancement in green chemistry for the synthesis of substituted imidazoles. These methods streamline synthetic processes, reduce waste, and often lead to high yields in shorter reaction times.
A notable approach involves the condensation of a 1,2-diketone (like benzil), an aldehyde, and an ammonium salt. researchgate.net For the specific synthesis of this compound, this would typically involve the reaction of a suitable α-keto-aldehyde or a related dicarbonyl compound with o-tolualdehyde and an ammonia source. A metal-free, one-pot method has been demonstrated for polysubstituted imidazoles by reacting arylmethylamines and 1,2-dicarbonyls under solvent-free, aerobic conditions at 140°C, using acetic acid as a catalyst. nih.gov This approach, which relies on the N-α-C(sp3)–H bond functionalization of benzylamines, offers a straightforward route to complex imidazoles. nih.gov
Catalysts are often employed to facilitate these solvent-free reactions. Trichloromelamine has been used effectively as a catalyst for the reaction between benzil, various aldehydes, and ammonium acetate at 110°C, achieving high yields in about an hour. researchgate.net Similarly, trityl chloride can catalyze the one-pot condensation of benzil, aldehydes, primary amines, and ammonium acetate under neutral, solvent-free conditions, proceeding through the in-situ generation of a trityl carbocation. rsc.org
The following table summarizes representative solvent-free methods for synthesizing substituted imidazoles.
| Catalyst/Promoter | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Acetic Acid (30 mol%) | Arylmethylamine, 1,2-Diketone | 140 °C, Aerobic | Metal-free, good functional group tolerance. | nih.gov |
| Trichloromelamine | Benzil, Aldehyde, Ammonium Acetate | 110 °C, Solvent-free | Short reaction time (1h), high yields (up to 92%). | researchgate.net |
| Trityl Chloride | Benzil, Aldehyde, Primary Amine, Ammonium Acetate | Solvent-free, Neutral | High to excellent yields, short reaction times. | rsc.org |
| FeCl3/SiO2 | Benzil, Acetal, Ammonium Acetate | Solvent-free | Heterogeneous catalyst, mild conditions, recyclable catalyst. | nih.gov |
Metal-Catalyzed Cyclization and Coupling Reactions in Imidazole Synthesis
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing complex heterocyclic scaffolds like the imidazole ring. beilstein-journals.org Metals such as palladium and copper are particularly prominent, facilitating a range of cyclization and cross-coupling reactions that offer high efficiency and functional group tolerance. beilstein-journals.orgnih.gov
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium catalysts are renowned for their ability to mediate the formation of carbon-carbon and carbon-nitrogen bonds, which are critical steps in many imidazole syntheses. rsc.orgsigmaaldrich.com One versatile strategy involves a multi-component reaction where simple, readily available building blocks are assembled in a one-pot process. For instance, the palladium-catalyzed coupling of imines, chloroformates, organotin reagents, and carbon monoxide can produce ketocarbamates, which are precursors to highly substituted imidazolones. nih.gov These imidazolones can subsequently be converted into the corresponding imidazoles. nih.govacs.org This multicomponent approach is notable for its use of mild conditions, including room temperature and atmospheric pressure of carbon monoxide. acs.org
Intramolecular cross-dehydrogenative coupling (CDC) catalyzed by palladium also provides a direct method for C-H bond functionalization to form heterocyclic systems. researchgate.net While direct application to this compound from simple precursors is specific, the principle of using palladium to forge key bonds in the imidazole ring system is well-established. researchgate.net
| Reaction Type | Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|---|
| Multicomponent Carbonylative Cross-Coupling | Palladium Complex | Imines, Chloroformates, Organostannanes, CO | Forms imidazolone (B8795221) precursors; mild conditions (1 atm CO, RT). | nih.govacs.org |
| Intramolecular Cross-Dehydrogenative Coupling | Palladium Catalyst | Pre-functionalized acyclic precursors | Direct C-H bond functionalization to form rings. | researchgate.net |
| General Cross-Coupling (e.g., Suzuki, Heck) | Various Pd complexes (e.g., Pd(P(t-Bu)3)2) | Aryl halides, boronic acids, alkenes | Widely used for C-C bond formation to attach substituents. | sigmaaldrich.com |
Copper-Catalyzed Approaches to this compound
Copper catalysts offer a cost-effective and environmentally benign alternative to palladium for synthesizing substituted imidazoles. nih.gov Various copper salts, complexes, and nanoparticles have been employed in reactions such as cross-coupling, cycloaddition, and oxidative cyclization. beilstein-journals.orgresearchgate.net
A simple and concise route to highly substituted imidazoles utilizes copper-mediated oxidative C-H functionalization. nih.gov This method involves reacting starting materials like benzylamines and β-enamino esters in the presence of a copper source (e.g., Cu(OAc)2·H2O or CuI), an oxidant, and a base, affording good to high yields under mild conditions. nih.gov Another powerful strategy is the copper-catalyzed [3+2] cycloaddition, which can achieve high regioselectivity using oxygen as a green oxidant, avoiding the need for more expensive or toxic catalysts. acs.orgnih.gov
Copper nanoparticles (NPs) have also emerged as effective heterogeneous catalysts. beilstein-journals.orgijarsct.co.in For example, copper oxide NPs can catalyze the one-pot condensation of benzil, substituted aldehydes, and ammonium acetate in ethanol (B145695) to produce 2,4,5-trisubstituted imidazoles with high efficiency and simple catalyst separation. ijarsct.co.in
| Reaction Type | Catalyst | Key Features | Reference |
|---|---|---|---|
| Oxidative C–H Functionalization | Cu(OAc)2·H2O or CuI | Mild reaction conditions, low-cost, and environmentally benign metal catalyst. | nih.gov |
| [3+2] Cycloaddition | Copper catalyst | High regioselectivity, uses O2 as an oxidant. | acs.orgnih.gov |
| One-Pot Condensation | Copper Oxide NPs | Heterogeneous, recyclable catalyst, simple operation, high yields. | ijarsct.co.in |
| Direct Aryl Quaternization | Cu(OAc)2·H2O | Allows direct arylation of N-substituted imidazoles to form imidazolium (B1220033) salts. | organic-chemistry.org |
Heterogeneous Catalysis in Imidazole Synthesis
Heterogeneous catalysts are advantageous in organic synthesis because they exist in a different phase from the reactants, allowing for easy separation and recycling, which aligns with the principles of green chemistry. nih.govoiccpress.com
One effective heterogeneous catalyst is iron(III) chloride supported on silica (B1680970) (FeCl3/SiO2). nih.gov This system has been used for the solvent-free synthesis of multisubstituted imidazoles from acetals (as aldehyde precursors), benzils, and an ammonia source. The catalyst is easily prepared, recyclable, and promotes the reaction under mild conditions to give very good yields. nih.gov
Metal-Organic Frameworks (MOFs) are another class of promising heterogeneous catalysts. For instance, the chromium-based MOF known as MIL-101 has been successfully employed in the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles. mdpi.com This reaction proceeds under solvent-free conditions, requires only a small amount of catalyst, and is complete in a very short time (e.g., 10 minutes). The MIL-101 catalyst can be recovered and reused multiple times with only a slight decrease in its catalytic activity. mdpi.com
| Catalyst | Reaction | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| FeCl3/SiO2 | Condensation of acetal, benzil, and NH4OAc | Solvent-free | Mild, benign conditions; recyclable catalyst; high efficiency. | nih.gov |
| MIL-101(Cr) | Condensation of benzil, aldehyde, and NH4OAc | 120 °C, Solvent-free | Short reaction time (10 min), high yield (95%), easy separation, reusable. | mdpi.com |
Microwave-Assisted Synthesis Techniques for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly less time than conventional heating methods. clockss.orgjetir.org The synthesis of substituted imidazoles is particularly amenable to this technology.
For the synthesis of 2,4,5-trisubstituted imidazoles, microwave irradiation can drastically reduce reaction times from hours to minutes. jetir.org One approach involves the three-component condensation of an α-hydroxyketone (like benzoin), an aldehyde, and ammonium acetate on a solid support such as silica gel or alumina (B75360) under solvent-free conditions. clockss.org This method avoids the need to pre-oxidize the benzoin (B196080) to benzil, representing a greener synthetic pathway. clockss.org
In another example, a sequential two-step, one-pot synthesis of novel imidazole derivatives was performed using microwave irradiation (200 W) at 100 °C for 60-80 minutes. nih.gov This method proved superior to conventional heating, which required 36 hours and resulted in lower yields. The use of ethanol as a solvent and microwave heating makes this a greener protocol. nih.gov Optimization studies have shown that adjusting microwave power and irradiation time can maximize product yields, making the process highly efficient. orientjchem.org For instance, the Debus-Radziszewski imidazole synthesis can be completed in 1-3 minutes under microwave irradiation in the presence of glacial acetic acid. jetir.org
| Reactants | Method | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, amine, benzil, NH4OAc | Microwave | EtOH, 100 °C, 200 W | 60-80 min | 46-80% | nih.gov |
| Conventional | EtOH, Reflux | 36 h | 30% | nih.gov | |
| Benzoin, Aldehyde, NH4OAc on Silica Gel | Microwave | Solvent-free | ~10 min | Good yields | clockss.org |
| Benzil, Aldehyde, NH4OAc | Microwave | Glacial Acetic Acid, Solvent-free | 1-3 min | High (e.g., 95%) | jetir.org |
Regioselective Synthesis Strategies for Substituted Imidazoles
Achieving regioselectivity is a critical challenge in the synthesis of unsymmetrically substituted imidazoles like this compound. The choice of synthetic route must precisely control the placement of the methyl and o-tolyl groups on the imidazole core.
Palladium-catalyzed direct arylation has been explored for the regioselective synthesis of 1,5-diaryl-1H-imidazoles. amazonaws.com The outcome of these reactions can be highly dependent on the specific catalyst, ligands, and reaction conditions used. Similarly, copper-catalyzed [3+2] cycloaddition reactions can provide multisubstituted imidazoles with high regioselectivity. nih.gov
A powerful strategy for ensuring regiocontrol is the use of directing groups or carefully designed reaction pathways. For example, a method for synthesizing 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides relies on a 2-hydroxyaryl group on an imine precursor. acs.orgnih.gov This group facilitates a phenol-assisted hydrogen atom shift that directs the cyclization pathway, a mechanism not available to meta or para-hydroxy isomers, thus ensuring a specific regiochemical outcome. nih.gov
Another approach involves the transformation of other heterocyclic systems. An acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives provides an efficient route to 2-substituted 1H-imidazoles. nih.gov The specific substitution pattern of the starting triazole dictates the final structure of the imidazole product, offering a regioselective pathway. nih.gov The synthesis of a 2-amino imidazole derivative has also been achieved through the preliminary regioselective alkylation of a guanidine (B92328) nitrogen, followed by intramolecular condensation and aromatization, yielding the final product with high regioselectivity. mdpi.com
These examples underscore that regioselectivity in imidazole synthesis is often achieved by leveraging the inherent electronic and steric properties of the starting materials and intermediates or by using specific catalytic systems that favor one reaction pathway over others.
Functionalization of Imidazole N-Oxides and its Relevance to this compound Precursors
The functionalization of imidazole N-oxides represents a versatile strategy for the synthesis of substituted imidazoles. sohag-univ.edu.egacs.org These N-oxides can act as precursors, undergoing various transformations to introduce substituents at different positions of the imidazole ring. Methodologies such as cycloaddition reactions, nucleophilic substitutions, and multicomponent reactions have been successfully employed. sohag-univ.edu.eg
For the synthesis of a 2,5-disubstituted imidazole like this compound, a plausible route involves the strategic functionalization of a corresponding imidazole N-oxide. One potential pathway is the deoxygenative functionalization at the C2 position. For instance, 2-unsubstituted imidazole N-oxides can undergo deoxygenative nucleophilic halogenation at the C2 position using tosyl halides. sohag-univ.edu.eg This reaction proceeds via a cine-substitution mechanism, where the initial activation of the N-oxide by an acylating agent is followed by nucleophilic attack of a halide. sohag-univ.edu.eg This approach could theoretically be adapted by using an organometallic reagent, such as an o-tolyl Grignard or organolithium species, to introduce the tolyl group at the C2 position of a 5-methylimidazole N-oxide precursor.
Another relevant transformation is the [3+2] cycloaddition reaction of imidazole N-oxides with various dipolarophiles. sohag-univ.edu.eg While this method often leads to more complex fused ring systems, under certain conditions, ring-opening of the initial cycloadduct can lead to functionalized imidazoles. sohag-univ.edu.eg The feasibility of this approach for installing an o-tolyl group would depend on the selection of an appropriate dipolarophile and reaction conditions that favor the desired ring-opening and subsequent formation of the 2-substituted product.
Multicomponent reactions involving imidazole N-oxides also offer a pathway to highly substituted imidazoles. sohag-univ.edu.eg For example, the reaction of 2-unsubstituted imidazole N-oxides with aldehydes and CH-acids can lead to C2-functionalized products. sohag-univ.edu.eg Adapting such a reaction with o-tolualdehyde and a suitable CH-acid in the presence of a 5-methylimidazole N-oxide could potentially yield the target compound, although this would require significant optimization.
Mechanistic Studies of this compound Formation Reactions
Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The Debus-Radziszewski reaction, a classic method for imidazole synthesis, provides a foundational framework for discussing the mechanistic aspects. wikipedia.orgresearchgate.netrsc.orgscribd.com This multicomponent reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgresearchgate.net For the synthesis of this compound, the likely reactants would be a 1,2-dicarbonyl precursor to the 5-methylimidazole core (such as methylglyoxal), o-tolualdehyde, and an ammonia source.
Investigation of Reaction Intermediates
The mechanism of the Debus-Radziszewski reaction is generally understood to proceed through several key intermediates, although the exact sequence and nature of these species can vary depending on the specific reactants and conditions.
A crucial proposed intermediate is a diimine species, formed from the condensation of the 1,2-dicarbonyl compound with two equivalents of ammonia. wikipedia.orgresearchgate.net In the context of synthesizing our target molecule, methylglyoxal (B44143) would react with ammonia to form 1-methyl-1,2-ethanediimine.
This diimine intermediate then condenses with the aldehyde, in this case, o-tolualdehyde. The reaction likely proceeds through the nucleophilic attack of one of the imine nitrogens of the diimine onto the carbonyl carbon of o-tolualdehyde. This is followed by cyclization and subsequent dehydration to form the imidazole ring. A plausible intermediate in this stage is a cyclic cation which then eliminates water to form the final imidazole product. sohag-univ.edu.eg
While the direct isolation and spectroscopic characterization of these transient intermediates in the synthesis of this compound is challenging, studies on related multicomponent reactions have provided evidence for their existence through trapping experiments and computational modeling. sohag-univ.edu.eg
Below is a table summarizing the plausible intermediates in the formation of this compound via a Radziszewski-type synthesis:
| Intermediate | Structure | Description |
| 1-Methyl-1,2-ethanediimine | CH₃-C(=NH)-C(=NH)-H | Formed from the condensation of methylglyoxal and ammonia. |
| Cyclic Adduct | (Structure not shown) | Formed from the nucleophilic attack of the diimine on o-tolualdehyde followed by intramolecular cyclization. |
| Dihydroimidazole Derivative | (Structure not shown) | Formed after the initial cyclization, prior to the final aromatization step. |
Elucidation of Rate-Determining Steps
The exact rate-determining step of the Debus-Radziszewski reaction is not definitively established and may depend on the specific substrates and reaction conditions. wikipedia.org However, mechanistic proposals suggest a few possibilities.
One potential rate-determining step is the initial condensation of the dicarbonyl compound with ammonia to form the diimine intermediate. This step involves the formation of two C=N bonds and the elimination of water, which can be slow under certain conditions.
Alternatively, the subsequent condensation of the diimine with the aldehyde could be the rate-limiting step. wikipedia.org This step involves the formation of the new carbon-nitrogen and carbon-carbon bonds that define the imidazole ring. The steric hindrance of the o-tolyl group in o-tolualdehyde could potentially slow down this step compared to reactions with less hindered aldehydes.
In the context of imidazole N-oxide chemistry, for deoxygenative nucleophilic halogenation, the rate-determining step has been identified as the nucleophilic attack of the halide ion at the C2 position of the O-acylated imidazole N-oxide. sohag-univ.edu.eg By analogy, if a similar deoxygenative arylation were to be developed for the synthesis of this compound, the nucleophilic attack of the o-tolyl nucleophile on the activated N-oxide precursor would likely be the rate-determining step.
Further kinetic studies and computational analysis would be necessary to definitively elucidate the rate-determining step for the synthesis of this compound under specific reaction conditions.
Structural Elucidation and Advanced Spectroscopic Characterization Methodologies for 5 Methyl 2 O Tolyl 1h Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Methyl-2-(o-tolyl)-1H-imidazole by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.
Proton (¹H) NMR Spectral Analysis and Aromatic Region Interpretation
The ¹H NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule. The methyl group attached to the imidazole (B134444) ring typically appears as a singlet in the upfield region of the spectrum. The protons of the tolyl group and the imidazole ring resonate in the aromatic region, exhibiting complex splitting patterns due to spin-spin coupling between adjacent protons. The interpretation of these patterns is crucial for assigning the specific positions of the substituents on both the imidazole and benzene (B151609) rings.
Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹³C NMR spectrum offers complementary information by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment. For instance, the carbons in the aromatic rings will have characteristic shifts, while the methyl carbon will appear at a much higher field. The quaternary carbons, those not bonded to any hydrogen atoms, can also be identified, which is particularly useful for confirming the substitution pattern of the imidazole and tolyl rings. It is worth noting that in some imidazole derivatives, fast tautomerization can lead to poor resolution in ¹³C NMR spectra, sometimes rendering the signals from the imidazole ring undetectable in solution. mdpi.com
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu It is instrumental in tracing the proton-proton networks within the tolyl and imidazole rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edumdpi.com This allows for the direct assignment of a proton signal to its attached carbon atom.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds. Key characteristic absorptions include:
N-H Stretching: A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the N-H bond in the imidazole ring.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears in the 2975-2850 cm⁻¹ region.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole and benzene rings give rise to characteristic absorption bands in the 1650-1450 cm⁻¹ region.
C-N Stretching: The C-N stretching vibrations can be found in the 1350-1000 cm⁻¹ range.
The precise positions of these bands can provide further insights into the molecular structure and bonding.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern. In the mass spectrum, the molecule is ionized, and the resulting molecular ion peak ([M]⁺) confirms the molecular weight. The fragmentation pattern, which shows peaks corresponding to the masses of various fragments of the molecule, can provide additional structural information and help to confirm the proposed structure. The base peak, which is the most intense peak in the spectrum, corresponds to the most stable fragment ion.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. This method is predicated on the principle that molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet or visible light, which excites these electrons from their ground state to a higher energy, excited state. For a compound such as this compound, this technique provides valuable insights into its electronic structure, including the π-electron system of the imidazole and tolyl moieties.
The application of UV-Visible spectroscopy for the structural elucidation of this compound involves irradiating a dilute solution of the compound with light of a specific wavelength and measuring the amount of light absorbed. The resulting spectrum is a plot of absorbance versus wavelength. The wavelengths at which the absorbance is maximal (λmax) correspond to the energies of specific electronic transitions within the molecule.
The primary electronic transitions observable for this compound are expected to be π → π* and n → π* transitions. The imidazole ring, being an aromatic heterocycle, possesses a conjugated π-electron system. The tolyl group, which is a benzene ring substituted with a methyl group, also has a significant π-electron system. The electronic transitions within these aromatic systems are typically of the π → π* type and are expected to result in strong absorption bands. The nitrogen atoms in the imidazole ring also possess non-bonding electrons (lone pairs), which can undergo n → π* transitions. These transitions are generally of lower energy and result in weaker absorption bands compared to π → π* transitions.
The solvent in which the analysis is performed can influence the position and intensity of the absorption bands. Polar solvents can interact with the lone pair electrons, leading to a shift in the n → π* transitions, often to shorter wavelengths (a hypsochromic or blue shift). The π → π* transitions can also be affected by the solvent polarity, though typically to a lesser extent.
While specific experimental data for this compound is not widely published, a hypothetical UV-Visible absorption spectrum can be considered for illustrative purposes, based on the known spectroscopic behavior of similar aromatic and heterocyclic compounds. The spectrum would likely exhibit one or more strong absorption bands in the ultraviolet region, characteristic of the π → π* transitions of the conjugated imidazole and tolyl ring systems. A weaker, lower-energy band corresponding to an n → π* transition may also be present.
A representative data table for the UV-Visible spectroscopic analysis of this compound in a common solvent like ethanol (B145695) would be structured as follows. This table illustrates the type of data obtained from such an analysis.
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |
| Ethanol | 215 | 25,000 | π → π |
| Ethanol | 260 | 12,000 | π → π |
| Ethanol | 295 | 800 | n → π* |
Note: The data in this table is illustrative and based on typical values for compounds with similar structural features. It is not based on experimentally measured values for this compound.
The interpretation of such a spectrum would involve assigning the observed absorption bands to specific electronic transitions within the molecule. The high molar absorptivity values for the bands at 215 nm and 260 nm would be indicative of allowed π → π* transitions, while the significantly lower molar absorptivity of the band at 295 nm would suggest a less probable n → π* transition. The presence of the methyl group on the imidazole ring and the tolyl group can cause slight shifts in the absorption maxima compared to unsubstituted imidazole or toluene (B28343) due to their electronic effects.
Theoretical and Computational Chemistry Studies on 5 Methyl 2 O Tolyl 1h Imidazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules from first principles.
Density Functional Theory (DFT) for Electronic Structure and Geometry OptimizationDensity Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. For a molecule like 5-Methyl-2-(o-tolyl)-1H-imidazole, a DFT study would typically begin with geometry optimization. This process calculates the lowest energy arrangement of the atoms, predicting the most stable three-dimensional structure.
Researchers would employ a functional, such as B3LYP or M06, combined with a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. The output of this calculation provides key data, including bond lengths, bond angles, and dihedral angles. For instance, calculations on similar substituted imidazoles have been used to predict the precise lengths of C-N bonds within the imidazole (B134444) ring and the C-C bonds connecting the ring to the tolyl and methyl groups. nih.gov These optimized structural parameters are crucial for all subsequent calculations and for comparing with experimental data if available (e.g., from X-ray crystallography).
Molecular Electrostatic Potential (MEP) Surface AnalysisThe Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface.
For this compound, an MEP analysis would visualize regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and indicate sites for nucleophilic attack. In imidazole derivatives, the nitrogen atoms of the ring are typically regions of high negative potential, indicating their role as hydrogen bond acceptors or sites for electrophilation. The analysis helps in understanding intermolecular interactions and predicting how the molecule will interact with biological receptors or other reactants.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Energies)Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
A computational analysis of this compound would calculate the energies of these orbitals and map their electron density distributions. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For similar imidazole systems, the HOMO is often localized on the imidazole ring, while the LUMO may be distributed across the aromatic substituents.
Table 1: Hypothetical Frontier Molecular Orbital Data No specific data is available in the literature for this compound. The table below is a representative example based on typical values for similar substituted imidazoles and is for illustrative purposes only.
| Parameter | Expected Value Range | Significance |
|---|---|---|
| EHOMO | -5.0 to -6.5 eV | Indicates electron-donating ability |
| ELUMO | -1.0 to -2.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 eV | Correlates with chemical stability and reactivity |
Molecular Modeling and Simulation
Molecular modeling techniques extend beyond static quantum calculations to explore the dynamic behavior and conformational possibilities of molecules.
Prediction of Reactivity Descriptors (e.g., Fukui functions)Beyond FMO theory, DFT can be used to calculate various reactivity descriptors. Fukui functions are used to predict which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. These functions are derived from the change in electron density as an electron is added to or removed from the molecule.
For this compound, calculating Fukui functions would provide a more detailed, atom-specific picture of reactivity than the MEP surface alone. The results would pinpoint the most likely sites for chemical reactions, offering a quantitative measure of local reactivity. Such analyses are crucial in fields like drug design for understanding how a molecule might bind to a target or undergo metabolic transformation.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole |
Mechanistic Pathways of Reactions Involving this compound
Computational Elucidation of Reaction Mechanisms and Transition States
Although detailed computational studies specifically for this compound are scarce, the general mechanism of imidazole formation through the Debus-Radziszewski reaction has been a subject of theoretical interest. The reaction is believed to proceed in two main stages. wikipedia.org
In the initial stage, the 1,2-dicarbonyl compound reacts with two equivalents of ammonia (B1221849) to form a diimine intermediate. This step involves the nucleophilic attack of ammonia on the carbonyl carbons, followed by dehydration. The second stage involves the condensation of this diimine with the aldehyde. wikipedia.org The aldehyde carbon is attacked by one of the nitrogen atoms of the diimine, leading to a cyclization step. Subsequent aromatization through the elimination of a water molecule yields the final imidazole ring.
Computational studies on similar multicomponent reactions have utilized Density Functional Theory (DFT) to model the geometries of reactants, intermediates, transition states, and products. bohrium.comresearchgate.net These studies help in identifying the key bond-forming and bond-breaking steps and in calculating the activation energies associated with each transition state. For instance, in related imidazole syntheses, DFT calculations have been employed to predict optimized molecular geometries and to understand the electronic properties that drive the reaction. bohrium.com
While a definitive computational analysis of the transition states for the synthesis of this compound is not available, it is proposed that the rate-determining step would likely be the initial nucleophilic attack or the subsequent cyclization. The steric hindrance from the o-tolyl group might influence the energy barrier of the transition state during the aldehyde condensation step.
Energy Profiles of Chemical Transformations
The energy profile of a chemical reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. It maps the potential energy of the system against the reaction coordinate, highlighting the energies of intermediates and the activation energies of transition states.
For the synthesis of a substituted imidazole, a hypothetical energy profile for the Debus-Radziszewski reaction can be constructed based on general principles and data from analogous systems. The reaction would proceed through several intermediates and transition states, with each step having a characteristic energy barrier.
Below is a hypothetical and illustrative data table representing a plausible energy profile for the formation of a trisubstituted imidazole via a multicomponent reaction. It is important to note that this data is not from a specific computational study on this compound but serves as a representative example.
| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |
| Reactants (Dicarbonyl + Aldehyde + Ammonia) | Reactants | 0.0 |
| Formation of Diimine Intermediate | TS1 | +15.2 |
| Diimine Intermediate | -5.8 | |
| Nucleophilic Attack of Diimine on Aldehyde | TS2 | +20.5 |
| Cyclized Intermediate | -12.3 | |
| Dehydration and Aromatization | TS3 | +10.1 |
| Products (Imidazole + Water) | Products | -25.0 |
This table is a hypothetical representation and is intended for illustrative purposes only.
Reactivity and Mechanistic Investigations of 5 Methyl 2 O Tolyl 1h Imidazole
Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring
The imidazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. sci-hub.seglobalresearchonline.net In principle, electrophilic substitution on the imidazole ring of 5-Methyl-2-(o-tolyl)-1H-imidazole can occur at the C4 position. The C2 position is already substituted, and the C5 position is occupied by a methyl group. The nitrogen at position 3 is generally more susceptible to electrophilic attack than the carbon atoms due to the presence of a lone pair of electrons. sci-hub.se
The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions. The methyl group at C5 is an activating group, donating electron density to the ring and stabilizing the cationic intermediate (arenium ion) formed during the substitution. nih.gov The 2-(o-tolyl) group, being an aryl substituent, can also influence the electron density of the imidazole ring.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.gov For this compound, these reactions would introduce a new substituent onto the imidazole core, likely at the C4 position, affording novel derivatives with potentially altered chemical and biological properties. The precise conditions and outcomes of such reactions on this specific molecule would require experimental investigation.
Nucleophilic Attack and Addition Reactions
Nucleophilic attack on the imidazole ring is generally less favorable than electrophilic substitution due to the ring's inherent electron-rich nature. globalresearchonline.net However, such reactions can occur under specific conditions, particularly if the ring is activated by strongly electron-withdrawing groups or if a good leaving group is present at one of the carbon positions. researchgate.netrsc.orgresearchgate.net For this compound, which possesses electron-donating groups, nucleophilic attack on the imidazole ring itself is not a predominant reaction pathway under standard conditions.
More relevant are the nucleophilic properties of the imidazole nitrogen atoms. The lone pair of electrons on the N1 and N3 atoms allows them to act as nucleophiles, participating in reactions such as N-alkylation and N-arylation, which are discussed in the derivatization section below.
Radical Reactions and Oxidation Pathways
The investigation of radical reactions and oxidation pathways of imidazole derivatives is an active area of research, particularly in the context of atmospheric chemistry and biological systems. mdpi.comnih.gov The imidazole ring can react with radical species, such as hydroxyl radicals, leading to the formation of various oxidized products. nih.gov
The oxidation of this compound could potentially proceed through several pathways. The methyl group on the imidazole ring and the methyl group on the tolyl substituent are potential sites for radical abstraction. The imidazole ring itself can undergo oxidation, potentially leading to ring-opened products or the formation of imidazolinone derivatives. The specific products formed would depend on the oxidant used and the reaction conditions. For instance, oxidation of similar 2,5-disubstituted imidazoles has been shown to yield various products depending on the substituents and the oxidizing agent. mdpi.comlookchem.com
Derivatization Strategies of this compound
The functionalization of this compound is a key strategy for modifying its properties and exploring its potential applications. Derivatization can be targeted at the nitrogen atoms of the imidazole ring, the unsubstituted carbon position, or the side-chain of the o-tolyl group.
N-Alkylation and N-Arylation Reactions
The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or arylated. sci-hub.sewikipedia.orgbeilstein-journals.orgrsc.org In the case of the unsymmetrical this compound, N-alkylation or N-arylation can lead to two regioisomeric products, with the substituent at either the N1 or N3 position. The regioselectivity of these reactions is influenced by both steric and electronic factors. wikipedia.orgbeilstein-journals.org The o-tolyl group at the C2 position exerts a significant steric hindrance, which would likely favor the substitution at the less hindered N1 position.
Various alkylating and arylating agents can be employed, including alkyl halides, sulfates, and aryl halides, often in the presence of a base to deprotonate the imidazole nitrogen. wikipedia.orgbeilstein-journals.org Palladium-catalyzed cross-coupling reactions are also a powerful method for the N-arylation of imidazoles. nih.govnih.gov
Table 1: Potential N-Alkylation and N-Arylation Reactions of this compound
| Reagent | Reaction Type | Potential Product(s) |
| Methyl Iodide (CH₃I) | N-Alkylation | 1,5-Dimethyl-2-(o-tolyl)-1H-imidazole and/or 1,4-Dimethyl-2-(o-tolyl)-1H-imidazole |
| Benzyl Bromide (C₆H₅CH₂Br) | N-Alkylation | 1-Benzyl-5-methyl-2-(o-tolyl)-1H-imidazole and/or 1-Benzyl-4-methyl-2-(o-tolyl)-1H-imidazole |
| Phenylboronic Acid (C₆H₅B(OH)₂) | N-Arylation | 1-Phenyl-5-methyl-2-(o-tolyl)-1H-imidazole and/or 1-Phenyl-4-methyl-2-(o-tolyl)-1H-imidazole |
Note: The table presents potential reactions based on general reactivity patterns of imidazoles. The actual product distribution would need to be determined experimentally.
Functionalization at Carbon Positions (C4)
The C4 position of the imidazole ring in this compound is the most likely site for direct functionalization via electrophilic substitution, as discussed in section 5.1. Additionally, modern synthetic methods, such as transition metal-catalyzed C-H activation, offer powerful tools for the direct arylation or alkenylation of imidazole C-H bonds. nih.govberkeley.edu These reactions typically employ palladium, rhodium, or other transition metal catalysts to selectively introduce new carbon-carbon bonds at specific positions. The application of such methods to this compound could provide a direct route to novel C4-functionalized derivatives.
Side-Chain Modifications on the o-Tolyl Group
The o-tolyl group offers another avenue for derivatization. The methyl group on the tolyl ring is a potential site for functionalization. For example, it can undergo free-radical halogenation to introduce a halogen atom, which can then be further transformed through nucleophilic substitution reactions. Oxidation of the methyl group could yield a carboxylic acid or an aldehyde, providing a handle for further synthetic modifications. The aromatic ring of the tolyl group itself can undergo electrophilic aromatic substitution, although the directing effects of the imidazole substituent and the methyl group would need to be considered. wikipedia.org
Table 2: Potential Side-Chain Modifications of the o-Tolyl Group
| Reaction Type | Reagent(s) | Potential Product |
| Radical Halogenation | N-Bromosuccinimide (NBS), light | 5-Methyl-2-(2-(bromomethyl)phenyl)-1H-imidazole |
| Oxidation | Potassium permanganate (B83412) (KMnO₄) | 2-(5-Methyl-1H-imidazol-2-yl)benzoic acid |
| Nitration | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | Isomeric mixture of nitrated derivatives |
Note: The table presents potential reactions based on general reactivity patterns of tolyl groups. The actual product distribution would need to be determined experimentally.
Coordination Chemistry and Ligand Properties of 5 Methyl 2 O Tolyl 1h Imidazole
5-Methyl-2-(o-tolyl)-1H-imidazole as a Nitrogen-Donor Ligand
This compound functions as a monodentate nitrogen-donor ligand, coordinating to metal centers through the lone pair of electrons on the sp2-hybridized nitrogen atom of the imidazole (B134444) ring. The presence of the methyl group at the 5-position and the o-tolyl group at the 2-position introduces significant steric hindrance around the coordinating nitrogen atom. This steric bulk influences the coordination geometry of the resulting metal complexes and can affect their stability and reactivity. The tolyl group, with its aromatic character, also provides opportunities for π-interactions, which can further stabilize the crystal packing of its metal complexes.
Imidazole and its derivatives are well-regarded for their role as ligands in the formation of transition metal complexes. jocpr.com The nitrogen atoms within the imidazole ring can act as electron donors, facilitating the formation of coordinate bonds with metal ions. jocpr.comnih.gov This interaction is crucial in the assembly of more complex structures like metal-organic frameworks (MOFs). researchgate.net
Formation of Metal Complexes with Transition Metals
The reaction of this compound with various transition metal salts leads to the formation of coordination complexes. The nature of the metal ion, the counter-anion, and the reaction conditions all play a role in determining the stoichiometry and structure of the resulting complex.
The synthesis of metal complexes involving imidazole-based ligands is a well-established area of research. nih.gov Typically, these complexes are prepared by reacting the imidazole derivative with a metal salt in a suitable solvent. For instance, new technetium complexes with imidazole and methylimidazole have been synthesized using thiourea (B124793) and Sn(II) as reducing agents. nih.gov Similarly, copper(II) and nickel(II) complexes of 2-substituted benzimidazoles have been prepared in a 1:2 metal-to-ligand stoichiometry. jocpr.com The resulting complexes are often characterized by a suite of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and elemental analysis, to determine their structure and composition. nih.govresearchgate.net
Table 1: Examples of Synthesized Metal-Imidazole Complexes
| Metal Ion | Imidazole Ligand | Resulting Complex Formula | Reference |
| Technetium(V) | Imidazole (Im), Methylimidazole (MeIm) | [TcO2L4]+ | nih.gov |
| Zinc(II) | 1,5-bis(2-methyl-1H-imidazol-1-yl)pentane | [Zn(C9H6O4)(C13H20N4)]n | nih.gov |
| Copper(II) | 2-(3′-(4″-sub-aryl)-1′-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | M(La-d)2Cl2 | jocpr.com |
| Nickel(II) | 2-(3′-(4″-sub-aryl)-1′-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | M(La-d)2Cl2 | jocpr.com |
The coordination of this compound to a metal center typically occurs through the pyridinic nitrogen atom (N3). The steric bulk of the o-tolyl group at the C2 position significantly influences the coordination environment around the metal. Depending on the metal ion and the other ligands present, various coordination geometries can be adopted, such as tetrahedral, square planar, or octahedral. For example, in complexes of 2-substituted benzimidazoles, Ni(II) complexes were found to exhibit tetrahedral geometry, while Cu(II) complexes showed a square planar geometry. jocpr.com The coordination number and geometry are key factors in determining the physical and chemical properties of the complex, including its magnetic and spectroscopic behavior.
Supramolecular Chemistry Involving this compound
The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. nih.gov this compound is an excellent candidate for building such structures due to its ability to participate in hydrogen bonding and π-π stacking interactions.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.govnih.gov Zeolitic Imidazolate Frameworks (ZIFs) are a subclass of MOFs where the organic linkers are imidazole-based. nih.govnih.gov These materials have garnered significant attention due to their high porosity, tunable pore sizes, and diverse structures, leading to applications in gas storage, separation, and catalysis. nih.govnih.gov
The synthesis of ZIFs often involves the reaction of a transition metal salt (commonly zinc or cobalt) with an imidazole-based linker. nih.gov For example, ZIF-8 is synthesized from zinc nitrate (B79036) and 2-methylimidazole (B133640) in methanol. nih.gov While specific examples using this compound as the primary linker are not extensively documented, the principles of ZIF formation suggest its potential utility in creating novel frameworks. The steric hindrance from the o-tolyl group would likely result in ZIFs with unique pore structures and properties compared to those made with smaller imidazolate linkers. The formation of MOFs can be influenced by various factors, including temperature, solvent, and the specific metal and ligands used. nih.gov
In the solid state, the crystal packing of compounds containing this compound is significantly influenced by non-covalent interactions. Hydrogen bonding between the N-H of the imidazole ring and a suitable acceptor atom on an adjacent molecule is a common feature. For instance, in the crystal structure of 2-p-tolyl-4,5-dihydro-1H-imidazole, neighboring molecules are linked by N—H⋯N hydrogen bonds, forming one-dimensional chains. nih.gov
Self-Assembly Processes
The self-assembly of this compound into supramolecular architectures is primarily governed by the principles of hydrogen bonding, a common feature in imidazole-containing compounds. While specific research on the self-assembly of this compound is not extensively documented, the behavior of analogous imidazole derivatives provides significant insight into the expected intermolecular interactions.
The fundamental aspect driving the self-assembly in such molecules is the presence of a hydrogen bond donor (the N-H group of the imidazole ring) and a hydrogen bond acceptor (the lone pair of the sp2-hybridized nitrogen atom in the imidazole ring). This directional and specific interaction leads to the formation of well-defined supramolecular motifs.
Hydrogen Bonding and Supramolecular Motifs:
In related imidazole compounds, the most prevalent self-assembly motif is the formation of infinite chains through intermolecular N-H···N hydrogen bonds. For example, in the crystal structure of 2-p-tolyl-4,5-dihydro-1H-imidazole, neighboring molecules are linked into one-dimensional infinite chains along the c-axis via such interactions. nih.gov Similarly, the crystal structure of 2-methylimidazole reveals that N–H···N hydrogen bonds connect the molecules to form infinite chains with a C(4) graph-set notation. researchgate.net
It is highly probable that this compound would exhibit similar behavior, forming catemeric structures through repeating N-H···N hydrogen bonds. The presence of the ortho-tolyl group may introduce steric hindrance that could influence the planarity and packing of these chains, potentially leading to more complex three-dimensional networks.
In some instances, imidazole derivatives can also form discrete dimeric structures. This is observed in certain imidazole-phenol Schiff base compounds where two molecules are linked by complementary hydrogen bonds between the imidazole nitrogen and a phenol (B47542) hydroxyl group, forming a stable 16-membered hydrogen-bonded ring. rsc.org While this compound lacks the phenolic hydroxyl group, the potential for dimeric or other discrete oligomeric structures should not be entirely dismissed, especially in the presence of co-crystallizing agents or specific solvent environments.
Influence of Substituents:
The substituents on the imidazole ring, namely the methyl and o-tolyl groups, play a crucial role in modulating the self-assembly process. The methyl group at the 5-position can influence the electronic properties and steric environment of the imidazole ring, which can subtly affect the strength and geometry of the hydrogen bonds.
Furthermore, weak intermolecular interactions, such as C-H···π and π-π stacking interactions, are also expected to contribute to the stabilization of the crystal structure, as seen in related tolyl-imidazole compounds. nih.gov
Interactive Data Table: Hydrogen Bond Parameters in Related Imidazole Derivatives
The following table summarizes typical hydrogen bond geometries observed in the crystal structures of similar imidazole compounds, which can serve as a reference for the expected interactions in this compound.
| Compound | H-Bond Type | D···A Distance (Å) | D-H···A Angle (°) | Supramolecular Motif | Reference |
| 2-p-Tolyl-4,5-dihydro-1H-imidazole | N-H···N | - | - | 1-D Infinite Chain | nih.gov |
| Imidazole-phenol Schiff base | O-H···N | 2.662(1) - 2.688(1) | - | Dimeric Structure | rsc.org |
| 2-Methylimidazole | N-H···N | - | - | Infinite Chain (C(4)) | researchgate.net |
Applications of 5 Methyl 2 O Tolyl 1h Imidazole in Chemical Science Excluding Biological/clinical
Catalytic Applications
The catalytic potential of the imidazole (B134444) framework is widely recognized in chemistry. However, specific applications of 5-Methyl-2-(o-tolyl)-1H-imidazole in catalysis are not documented in available research.
While imidazole and its derivatives are utilized in organocatalysis, functioning as catalysts without the need for metal ions, no specific studies demonstrating the use of this compound as an organocatalyst have been found. The amphoteric nature of the imidazole ring, possessing both a basic nitrogen atom and an acidic N-H proton, allows it to catalyze various organic transformations. ias.ac.in However, research detailing the organocatalytic activity of this particular substituted imidazole is not present in the surveyed literature.
Imidazole derivatives are well-established as effective ligands in coordination chemistry, capable of forming stable complexes with various metal centers for homogeneous and heterogeneous catalysis. researchgate.net The nitrogen atoms in the imidazole ring act as excellent donor sites. Despite this general knowledge, there is no specific information available on the synthesis or catalytic application of metal complexes involving this compound as a ligand.
The imidazole moiety is a crucial component in many systems that facilitate proton transfer, a fundamental process in many chemical and biological reactions. nih.gov Its ability to act as both a proton donor and acceptor makes it an important functional group in proton transport. nih.govresearchgate.net However, specific studies, including kinetic or mechanistic data on the role of this compound in proton transfer processes, are absent from the current scientific literature.
Materials Science and Functional Materials
The development of new materials with specific functions is a significant area of chemical research. Although imidazole-containing compounds are used in materials science, the application of this compound in this field is not reported.
There are no available studies that describe the use of this compound as a monomer or precursor for the synthesis of polymeric materials.
Imidazolium (B1220033) salts are a prominent class of ionic liquids, which are salts with low melting points used as green solvents and in various electrochemical applications. rsc.orgnih.gov These are typically synthesized by the alkylation of N-substituted imidazoles. rsc.orgnih.gov A search of the literature did not yield any reports on the synthesis or use of ionic liquids derived from this compound.
Applications in Advanced Coatings and Corrosion Inhibition
Derivatives of imidazole are recognized for their ability to protect metallic surfaces from corrosion. The efficacy of these compounds often stems from their molecular structure, which allows them to adsorb onto a metal surface and form a protective barrier. This film impedes the corrosive process by isolating the metal from the aggressive environment.
The protective mechanism involves the imidazole ring, which is rich in electrons and contains nitrogen atoms. These features facilitate the adsorption of the molecule onto the metal. The presence of various substituents on the imidazole ring can further enhance this protective action. A heterocyclic compound, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB), demonstrated a high inhibition efficiency of 90.2% for C38 steel in a 1 M HCl solution at a concentration of 1 mM. nih.gov Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, revealed that this type of compound acts as a mixed-type inhibitor, affecting both the anodic and cathodic reactions of the corrosion process. nih.gov The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface through a combination of physical and chemical interactions. nih.gov
Potential in Optical Applications (e.g., Dyes for Solar Cells)
The unique photophysical properties of imidazole derivatives make them promising candidates for use in optical technologies, particularly in the development of dye-sensitized solar cells (DSSCs). These compounds can be tailored to absorb light across a wide spectrum and facilitate efficient charge transfer, which are critical processes in solar energy conversion.
For instance, a series of custom-designed aryl acyclic and cyclic imidazole derivatives have been synthesized and characterized for their application in DSSCs. rsc.org In one study, a dye featuring a phenanthrene (B1679779) donor and an anisole (B1667542) ancillary donor achieved a power conversion efficiency of 7.16%. rsc.org Another derivative demonstrated a high open-circuit voltage of 0.865 V, attributed to a longer electron lifetime in the photoanode's conduction band. rsc.org The strategic placement of substituents on the imidazole ring, such as at the –NH position, has been shown to significantly influence the dye's performance. ekb.eg
Table 1: Performance of Imidazole-Based Dyes in DSSCs
| Dye | Substituent at –NH Position | Power Conversion Efficiency (PCE) | Short-Circuit Current (Jsc) | Open-Circuit Voltage (Voc) | Fill Factor (FF) | Reference |
| Dye 4 | Anisole | 7.16% | 13.07 mA cm⁻² | 0.831 V | 0.659 | rsc.org |
| Dye 2 | Anisole | Not specified | Not specified | 0.865 V | Not specified | rsc.org |
| PP3 | Alkyl chain | 2.01% | 3.75 mA cm⁻² | 0.73 mV | 73.9% | ekb.eg |
| PP2 | Nitrobenzene | 0.96% | 1.59 mA cm⁻² | 0.080 mV | 61.6% | ekb.eg |
The optical properties of some imidazole derivatives can also be pH-dependent, making them suitable for use as pH-sensitive fluorescent probes. nih.gov This pH sensitivity arises from the protonation and deprotonation of the imidazole ring, which alters the electronic structure and, consequently, the absorption and emission spectra of the molecule. nih.gov
Research Tools and Chemical Probes (purely chemical, non-biological applications)
Beyond their roles in materials science, imidazole derivatives serve as valuable tools in fundamental chemical research. Their unique reactivity and structural features allow them to be used as chemical probes to investigate reaction mechanisms and as building blocks in the synthesis of more complex molecules.
The synthesis of 1-aryl-2-alkyl-4,5-dihydro-1H-imidazoles has been described through the cyclo-condensation of N-acyl-N'-arylethylenediamines. researchgate.net The chemical properties of these dihydroimidazoles, which are characteristic of the amidine system, have been explored. For example, their reduction with sodium cyanoborohydride leads to the regiosepecific formation of N-alkyl-N'-arylethylenediamines. researchgate.net Furthermore, their reaction with methyl iodide yields the corresponding 1-aryl-2-alkyl-3-methyl-4,5-dihydro-1H-imidazolium salts. researchgate.net These reactions highlight the utility of the imidazole core as a versatile synthetic intermediate.
In the context of enantioselective recognition, an imidazole salt-type fluorescent probe based on H8-BINOL has been developed for the recognition of lysine (B10760008) and phenylalanine. mdpi.com The recognition mechanism involves interactions with the imidazole group of the probe, as demonstrated by changes in the 1H NMR spectrum upon addition of the amino acid. mdpi.com This showcases the potential of specifically designed imidazole compounds to act as sensors for chiral molecules in non-biological chemical systems.
The development of chemical probes is a significant area of chemical biology, aiming to create small molecules that can be used to study and manipulate complex systems. While many of these applications are biological, the underlying principles of probe design and synthesis are rooted in organic chemistry. mdpi.com The ability to functionalize the imidazole ring at various positions allows for the fine-tuning of its properties, making it an attractive scaffold for the creation of novel chemical tools. nih.govresearchgate.net
Future Research Directions for 5 Methyl 2 O Tolyl 1h Imidazole
Development of Novel and Green Synthetic Methodologies
The pursuit of environmentally benign and efficient synthetic routes to 5-Methyl-2-(o-tolyl)-1H-imidazole and its derivatives is a key area for future research. Current methods often rely on traditional multi-step procedures that may involve harsh reaction conditions, toxic catalysts, and the generation of significant chemical waste. Future efforts are expected to focus on the principles of green chemistry to overcome these limitations.
One promising direction is the development of one-pot multicomponent reactions. rasayanjournal.co.in These reactions, where multiple starting materials are combined in a single step to form a complex product, offer significant advantages in terms of atom economy, reduced solvent usage, and simplified purification processes. Researchers are exploring the use of novel catalysts to facilitate these transformations. For instance, the application of biocatalysts, such as Syzygium cumini seed extract, has been shown to be effective in the synthesis of 2,4,5-triaryl imidazoles under reflux conditions, offering a green and efficient alternative. rasayanjournal.co.in
Furthermore, the use of heterogeneous nanocatalysts presents another exciting frontier. nih.govresearchgate.net Catalysts like NiFe2O4/geopolymer nanocomposites, prepared from materials such as bentonite, have demonstrated high thermal stability, eco-friendliness, and reusability in the synthesis of imidazole (B134444) heterocycles. nih.govresearchgate.net The application of ultrasonic irradiations in conjunction with these catalysts can further accelerate reaction rates and improve yields. nih.govresearchgate.net
The exploration of alternative and greener solvent systems is also paramount. Water, as a solvent, is an ideal medium for green synthesis due to its non-toxic, non-flammable, and readily available nature. nih.gov Microwave-assisted synthesis in aqueous media has emerged as a rapid and efficient method for generating imidazole-based hybrids, often leading to the formation of a precipitate that can be easily isolated. nih.gov
Future research will likely focus on optimizing these green methodologies for the specific synthesis of this compound, aiming for high-yield, cost-effective, and environmentally sustainable production.
| Green Synthesis Approach | Catalyst/Method | Advantages |
| One-pot multicomponent reaction | Syzygium cumini seed extract | High to excellent yield, green, low reaction time, eco-friendly. rasayanjournal.co.in |
| Heterogeneous nanocatalysis | NiFe2O4/geopolymer | High thermal stability, eco-friendly, efficient, reusable. nih.govresearchgate.net |
| Microwave-assisted synthesis | Water as solvent | Rapid, efficient, easy product isolation. nih.gov |
Exploration of Advanced Computational Models for Predicting Reactivity and Properties
The use of computational chemistry is poised to revolutionize the study of this compound by enabling the prediction of its chemical reactivity and physical properties with increasing accuracy. Advanced computational models can provide valuable insights that can guide experimental work, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR) models are a powerful tool for predicting the biological activity and physicochemical properties of compounds based on their molecular structure. nih.gov For this compound, QSAR studies can be employed to predict various parameters, including its potential therapeutic effects and pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). nih.govresearchgate.net These models rely on a wide range of molecular descriptors, such as topological, geometrical, physicochemical, and electronic properties. nih.gov
Density Functional Theory (DFT) is another cornerstone of modern computational chemistry that can be applied to this molecule. plos.org DFT calculations allow for the optimization of molecular geometry and the prediction of electronic and vibrational properties. plos.org By employing suitable functionals and basis sets, such as B3LYP/6-311++G(d,p), researchers can gain a detailed understanding of the molecule's electronic structure, which is crucial for predicting its reactivity and spectroscopic characteristics. plos.org
Pharmacophore modeling is a valuable technique for identifying the essential structural features required for a molecule to interact with a specific biological target. nih.gov This approach can be used to design novel derivatives of this compound with enhanced biological activity by simulating the spatial and chemical properties of receptor binding sites. nih.gov The ultimate goal is to identify compounds with a high probability of success in later stages of drug development before they are even synthesized. researchgate.net
| Computational Model | Application for this compound | Predicted Properties |
| QSAR | Predicting biological activity and ADMET properties. nih.govresearchgate.net | Bioactivity, lipophilicity, blood-brain barrier permeability. nih.gov |
| DFT | Optimizing geometry and predicting electronic properties. plos.org | Molecular structure, reactivity, spectroscopic signatures. plos.org |
| Pharmacophore Modeling | Designing derivatives with improved biological interactions. nih.gov | Binding affinity, target selectivity. nih.gov |
Investigation of Unexplored Reactivity Patterns
While the fundamental reactivity of the imidazole core is well-established, the specific substitution pattern of this compound presents opportunities to explore novel and previously uninvestigated reaction pathways. The interplay between the methyl group at the 5-position and the o-tolyl group at the 2-position can influence the steric and electronic properties of the imidazole ring, potentially leading to unique chemical behavior.
Future research could focus on exploiting the nucleophilic character of the imidazole nitrogen atoms in reactions with a wider range of electrophiles. This could lead to the synthesis of novel N-functionalized derivatives with interesting biological or material properties. For instance, nucleophilic aromatic substitution (SNAr) on preformed 5-methyl-1H-imidazole with various activated aromatic systems could be a fruitful area of investigation.
The potential for the methyl group to participate in reactions is another area ripe for exploration. While typically considered relatively inert, under specific conditions, such as radical initiation or strong base catalysis, this group could be functionalized, providing a handle for further molecular elaboration.
Furthermore, the development of novel catalytic systems could unlock new reactivity patterns. For example, the use of transition metal catalysts could enable cross-coupling reactions at various positions of the imidazole ring, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
Design and Synthesis of Complex Architectures Incorporating the this compound Moiety
The this compound unit can serve as a versatile building block for the construction of larger, more complex molecular architectures with tailored functions. The design and synthesis of such structures is a key direction for future research, with potential applications in materials science, supramolecular chemistry, and medicinal chemistry.
One avenue of exploration is the incorporation of this imidazole derivative into macrocyclic structures. Macrocycles often exhibit unique host-guest chemistry and can act as receptors for specific ions or small molecules. The synthesis of such compounds could involve multi-step procedures, including the initial preparation of functionalized this compound precursors followed by cyclization reactions.
Another area of interest is the synthesis of polymers containing the this compound moiety. These polymers could possess interesting properties, such as thermal stability, conductivity, or catalytic activity, depending on the polymer backbone and the density of the imidazole units. Such materials could find applications as specialty chemicals or in the development of advanced materials.
The synthesis of dendrimers and other branched architectures is also a promising research direction. The imidazole core can act as a branching point, allowing for the construction of highly ordered, three-dimensional macromolecules. These complex structures could have applications in drug delivery, catalysis, and nanoscience. The synthesis of such molecules often requires a careful, stepwise approach, as demonstrated in the preparation of related complex indole (B1671886) derivatives. nih.gov
Synergistic Experimental and Theoretical Approaches to Deeper Understanding
The most profound understanding of the chemical nature and potential applications of this compound will be achieved through a synergistic combination of experimental and theoretical methods. This integrated approach allows for a continuous feedback loop where computational predictions guide experimental design, and experimental results validate and refine theoretical models.
For instance, computational studies using DFT can predict the most likely sites of metabolism in the molecule. researchgate.net These predictions can then be tested experimentally through in vitro metabolic studies. The results of these experiments can, in turn, be used to improve the accuracy of the computational models.
Similarly, the design of new synthetic reactions can be aided by theoretical calculations of reaction mechanisms and transition state energies. This can help to identify the most promising reaction conditions and catalysts before extensive experimental screening is undertaken. The synthesis of novel imidazole alkaloids, for example, can be guided by theoretical studies of their geometric and electronic properties. plos.org
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 5-Methyl-2-(o-tolyl)-1H-imidazole, and how can reaction conditions be tailored to enhance purity?
- Methodology : The synthesis of this compound derivatives typically involves cyclocondensation reactions under reflux conditions. For example, a multi-component reaction using substituted aryl aldehydes, ammonium acetate, and o-tolyl-substituted precursors in a solvent like DMF or ethanol, catalyzed by p-toluenesulfonic acid (p-TSA) at 100°C, yields imidazole derivatives . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Reaction optimization includes varying stoichiometry, temperature, and catalyst loading to suppress byproducts like 1,2,4,5-tetrasubstituted imidazoles .
Q. Which spectroscopic and crystallographic techniques are recommended for confirming the structural integrity of this compound?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ and N-H bending at ~3400 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., aromatic protons at δ 6.5–8.0 ppm and methyl groups at δ 2.1–2.5 ppm) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry. SHELX software is widely used for refinement, particularly for high-resolution data or twinned crystals .
Q. How do substituents on the imidazole ring influence the physicochemical properties of this compound derivatives?
- Methodology : Substituents like electron-withdrawing groups (e.g., -CF₃) increase thermal stability, while bulky aryl groups (e.g., o-tolyl) enhance π-π stacking interactions, as observed in melting point trends and solubility studies. Computational tools like Hirshfeld surface analysis quantify intermolecular interactions .
Advanced Research Questions
Q. What strategies can resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) between synthesized batches of this compound?
- Methodology :
- High-Resolution Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian at B3LYP/6-311++G** level) .
- Batch Analysis : Track solvent impurities (e.g., residual DMF) via LC-MS and adjust recrystallization solvents (e.g., methanol/water) .
Q. How can computational chemistry approaches, such as molecular docking or QSAR modeling, be applied to predict the biological activity of this compound analogs?
- Methodology :
- QSAR : Use Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate substituent effects (e.g., steric, electrostatic) with bioactivity. For example, a CoMSIA model trained on 44 imidazole analogs predicts antiepileptic activity (pED₅₀) with cross-validated .
- Molecular Docking : Dock analogs into target proteins (e.g., enzymes) using AutoDock Vina. Analyze binding poses (e.g., hydrogen bonds with active-site residues) to prioritize synthesis .
Q. What challenges arise in the X-ray crystallographic refinement of this compound, and how can SHELX software address these issues?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
